
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a chemical compound that features a difluoroethanol group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both fluorine atoms and the imidazole ring imparts unique chemical properties to this compound, making it a subject of scientific research.
准备方法
The synthesis of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2,2-difluoroethanol with imidazole under specific conditions to form the desired product. The reaction may require a catalyst and controlled temperature to ensure high yield and purity.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or ethanol may be used to dissolve the reactants.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and yield.
化学反应分析
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The imidazole ring can interact with active sites of enzymes, making it a valuable tool for studying enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various chemical processes.
作用机制
The mechanism of action of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one and 2,2-difluoro-1-(1H-imidazol-4-yl)ethan-1-ol share structural similarities with 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride.
Uniqueness: The unique combination of the difluoroethanol group and the imidazole ring in 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride imparts distinct chemical properties. This makes it more versatile in various applications compared to its analogs.
属性
分子式 |
C5H7ClF2N2O |
|---|---|
分子量 |
184.57 g/mol |
IUPAC 名称 |
2,2-difluoro-1-(1H-imidazol-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H6F2N2O.ClH/c6-4(7)3(10)5-8-1-2-9-5;/h1-4,10H,(H,8,9);1H |
InChI 键 |
PDYBHVMVOLMXGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N1)C(C(F)F)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



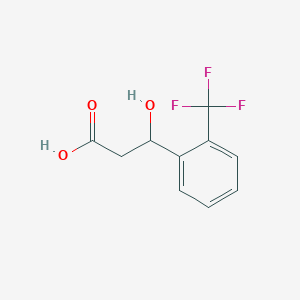
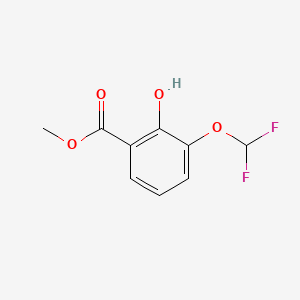
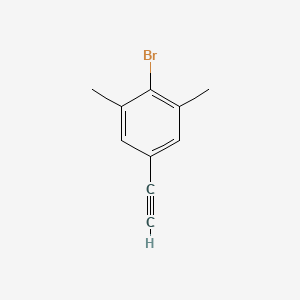
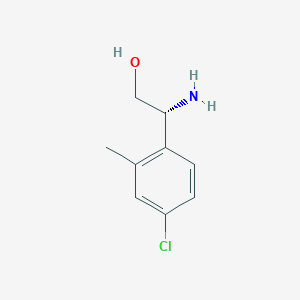
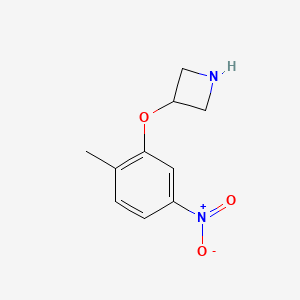

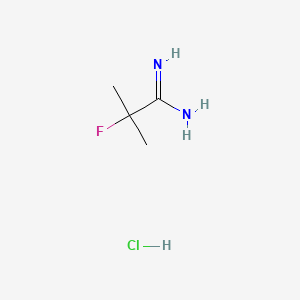
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)

![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)



